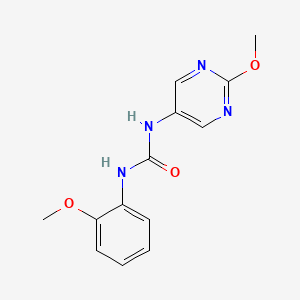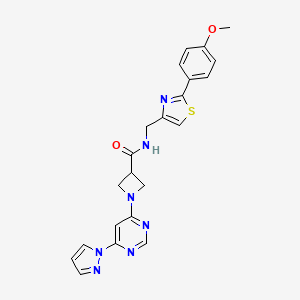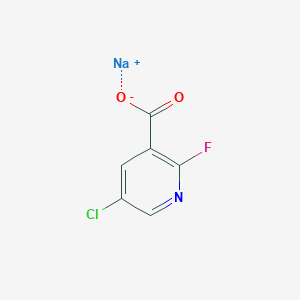
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide is a chemical compound that belongs to the class of acetamides. It is also known as CRL-40028 and is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. The FAAH enzyme plays a crucial role in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes in the body. Inhibition of FAAH by CRL-40028 leads to an increase in the levels of endocannabinoids, which can have therapeutic implications in various diseases.
作用機序
The mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide involves the inhibition of FAAH enzyme, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body and regulate various physiological processes. Inhibition of FAAH by CRL-40028 leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide are primarily due to the increase in the levels of endocannabinoids. Endocannabinoids are involved in the regulation of pain, inflammation, mood, appetite, and memory. The compound has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical models. Additionally, CRL-40028 has been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
The advantages of using 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide in lab experiments are its potency and selectivity for FAAH enzyme. The compound has been extensively studied and has shown promising results in preclinical models of various diseases. However, the limitations of using CRL-40028 in lab experiments include its low solubility in water, which can make it challenging to administer in vivo. Additionally, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established.
将来の方向性
There are several future directions for research on 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide. One area of research is the development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties. Additionally, the therapeutic potential of CRL-40028 in various diseases, such as neuropathic pain, arthritis, anxiety, and depression, needs to be further explored in clinical trials. Another area of research is the investigation of the role of endocannabinoids in the regulation of the immune system and the potential use of FAAH inhibitors in the treatment of autoimmune diseases. Finally, the use of CRL-40028 in combination with other drugs, such as opioids, may have synergistic effects and could be a promising approach for the treatment of pain and addiction.
合成法
The synthesis of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide involves several steps, starting from commercially available starting materials. The synthesis begins with the reaction of 3,4-dimethoxybenzaldehyde with 2-methylpropan-1-ol in the presence of an acid catalyst to form the corresponding acetal. The acetal is then reacted with chloroacetyl chloride to form the chloroacetate intermediate. Finally, the chloroacetate intermediate is reacted with the amine derivative to form 2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide.
科学的研究の応用
2-Chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. The inhibition of FAAH by CRL-40028 leads to an increase in the levels of endocannabinoids, which can have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. The compound has been shown to be effective in preclinical models of neuropathic pain, arthritis, anxiety, and depression. Additionally, CRL-40028 has been studied for its potential use in the treatment of drug addiction, as endocannabinoids play a role in the reward system of the brain.
特性
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-10(2)9-16(14(17)8-15)11-5-6-12(18-3)13(7-11)19-4/h5-7,10H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRDOYLBHLWTAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC(=C(C=C1)OC)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one](/img/structure/B2872797.png)

![2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL](/img/structure/B2872800.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2872801.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B2872804.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2872806.png)
![2-[(Pyridin-2-yl)methoxy]pyrazine](/img/structure/B2872810.png)

![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2872813.png)


![7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2872817.png)
